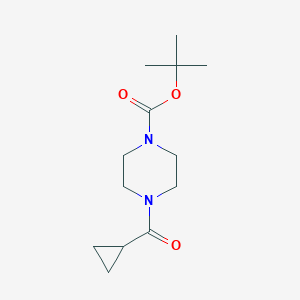

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 |

Source

|

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-15-9 |

Source

|

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document details two primary synthetic strategies: the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride and the direct amide coupling of N-Boc-piperazine with cyclopropanecarboxylic acid. The guide offers a deep dive into the mechanistic rationale, step-by-step experimental protocols, comparative analysis of methodologies, and robust data presentation to facilitate practical application and optimization in a laboratory setting.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol , is a pivotal heterocyclic building block in modern drug discovery.[1] Its structure elegantly combines a mono-Boc-protected piperazine ring with a cyclopropylcarbonyl moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. The N-tert-butoxycarbonyl (Boc) group serves as a versatile protecting group, allowing for selective functionalization at the second nitrogen atom.

The strategic importance of this molecule is highlighted by its role as a key intermediate in the synthesis of several targeted therapeutics, most notably PARP (poly ADP-ribose polymerase) inhibitors like Olaparib, which is used in the treatment of certain cancers. It also serves as a precursor in the synthesis of other complex molecules, such as the investigational drug Volasertib.[2] Understanding its synthesis is therefore crucial for the development and manufacturing of these life-saving medicines. This guide will explore the most common and efficient pathways for its preparation.

Overview of Synthetic Strategies

The synthesis of this compound is fundamentally an N-acylation reaction of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). Two principal methodologies dominate this transformation, differing in the nature of the acylating agent:

-

Pathway A: Acyl Chloride Method. This is the most direct and frequently employed route, utilizing the highly reactive cyclopropanecarbonyl chloride.

-

Pathway B: Amide Coupling Method. This pathway involves the direct condensation of cyclopropanecarboxylic acid with N-Boc-piperazine, facilitated by a peptide coupling agent.

The choice between these pathways depends on several factors including the availability of starting materials, scale of the reaction, cost considerations, and the desired purity profile of the final product. The following sections will provide a detailed analysis and experimental protocols for each approach.

Caption: Overview of the two primary synthetic pathways.

Pathway A: Acylation via Cyclopropanecarbonyl Chloride

This method is a classic Schotten-Baumann reaction, leveraging the high electrophilicity of the acyl chloride to react with the nucleophilic secondary amine of N-Boc-piperazine. The reaction is typically fast and high-yielding.

3.1. Mechanistic Rationale and Experimental Choices

The core of this reaction is the nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks the carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the desired amide bond and hydrochloric acid (HCl) as a byproduct.

-

Choice of Base: The reaction generates HCl, which can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base is required to neutralize the acid as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2] They are sufficiently basic to scavenge the proton but do not compete as nucleophiles.

-

Solvent Selection: An inert aprotic solvent is necessary to dissolve the reactants without participating in the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable choices.

-

Temperature Control: The reaction is exothermic. Performing the addition of the acyl chloride at a reduced temperature (0-10 °C) is a critical control measure.[2] This helps to prevent potential side reactions, such as the reaction of the acyl chloride with the urethane moiety of the Boc group, and ensures a more controlled reaction rate, leading to higher purity of the product.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a successful therapeutic agent is fraught with challenges. A significant portion of late-stage failures can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] Therefore, a comprehensive understanding and early characterization of these properties are not merely procedural; they are foundational to designing effective, safe, and bioavailable drugs.[3][4]

This guide provides an in-depth technical examination of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key intermediate in the synthesis of advanced therapeutics, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[5][6] As an impurity or a synthetic precursor, its properties can influence the quality, stability, and performance of the final active pharmaceutical ingredient (API).[5][6] We will explore the core physicochemical attributes of this molecule, grounded in both theoretical principles and actionable experimental protocols, to empower researchers and drug development professionals in their work.

Molecular Identity and Structural Attributes

The first step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 414910-15-9 | [8] |

| Molecular Formula | C₁₃H₂₂N₂O₃ | [7] |

| Molecular Weight | 254.33 g/mol | [7] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | [7] |

| InChIKey | IREXWNMKXDFMFW-UHFFFAOYSA-N | [7] |

The structure features two key functional motifs that dictate its chemical behavior: the piperazine ring and the cyclopropyl group . Piperazine derivatives are ubiquitous in medicinal chemistry, often imparting favorable pharmacokinetic properties.[9][10] The cyclopropyl ring is a "bioisostere" often used to enhance metabolic stability, increase potency, and improve permeability by introducing conformational rigidity.[11][12] The tert-butoxycarbonyl (Boc) group serves as a common protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.[13]

Spectroscopic and Physicochemical Data Summary

A summary of key physicochemical properties provides a snapshot of the molecule's behavior. While extensive experimental data for this specific intermediate is not broadly published, we can infer properties from closely related analogs and computational models.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Method | Significance in Drug Development |

| Physical State | White to off-white solid | Visual Inspection | Affects handling, formulation, and dissolution. |

| Melting Point | Not reported; Analog (N-Boc-piperazine): 47-49°C | DSC/Capillary Method | Indicator of purity and lattice energy.[14] |

| Aqueous Solubility | Predicted to be low to moderate | Shake-Flask / Nephelometry | Critical for absorption and bioavailability.[15][16] |

| Lipophilicity (XLogP3) | 0.8 (Computed) | Computational | Influences permeability, protein binding, and metabolism.[7] |

| pKa | Expected ~7.5-8.5 (for the unacylated piperazine nitrogen) | Potentiometric Titration | Determines ionization state at physiological pH, affecting solubility and receptor binding.[17][18] |

| Topological Polar Surface Area (TPSA) | 49.9 Ų (Computed) | Computational | Correlates with membrane permeability and oral bioavailability.[7] |

| Rotatable Bonds | 2 | Computational | Influences conformational flexibility and receptor binding entropy. |

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, it is imperative to move beyond data tables and into the causality and methodology behind the numbers. The following sections detail the "why" and "how" of characterizing the most critical physicochemical parameters.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary hurdle in drug development, often leading to low and variable absorption.[19][20] For an intermediate like our topic compound, its solubility impacts reaction kinetics, purification, and the potential for it to persist as an impurity.

This "gold standard" method measures the equilibrium solubility of a compound in a specific medium.[12]

Causality: The shake-flask method is chosen over high-throughput kinetic methods when accuracy is paramount. It allows the system to reach true thermodynamic equilibrium between the dissolved and solid states, providing a definitive solubility value crucial for biopharmaceutical classification and formulation decisions.[12][15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

-

Calibration: Determine the concentration by comparing the peak area to a standard curve generated from solutions of known concentrations.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa dictates the extent of a molecule's ionization at a given pH. For a molecule with a piperazine moiety, the basic nitrogen atoms are key ionization centers.[17] The pKa value is critical as it influences solubility, permeability, and how the molecule interacts with biological targets.[18]

This method involves titrating a solution of the compound with an acid or base and monitoring the pH.

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on the fundamental relationship between pH and the ratio of ionized to non-ionized species, as described by the Henderson-Hasselbalch equation, providing highly accurate data. For piperazine derivatives, this method can resolve the two distinct pKa values associated with the two nitrogen atoms, though in this case, one nitrogen is acylated and the other is protected, leaving only one primary basic center.[17][18]

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, often with a co-solvent like methanol if solubility is low.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the basic nitrogen is fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been deprotonated. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Structural Confirmation and Purity Assessment

Confirming the structure and assessing the purity of an intermediate is non-negotiable. Spectroscopic and chromatographic techniques are the cornerstones of this analysis.

NMR provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~1.46 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group.[21]

-

~3.4-3.7 ppm (multiplets, 8H): The eight protons on the piperazine ring, often appearing as complex or broad multiplets due to their chemical and magnetic environments.

-

~1.6-1.8 ppm (multiplet, 1H): The single proton on the cyclopropyl ring methine.

-

~0.7-1.0 ppm (multiplets, 4H): The four protons on the cyclopropyl ring methylenes.[10]

HPLC is the workhorse for purity analysis.

Causality: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard choice for purity assessment of small organic molecules. The method separates compounds based on their hydrophobicity. For a compound like this, which lacks a strong chromophore, detection at a low wavelength (e.g., ~205-215 nm) is necessary.[1] Alternatively, derivatization with a UV-active tag can be employed for trace-level quantification.[1][22]

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Conclusion: A Foundation for Rational Drug Design

The thorough physicochemical characterization of this compound is essential for its effective use in organic synthesis and pharmaceutical development. Understanding its solubility, pKa, and purity provides the necessary foundation to control reaction outcomes, optimize purification processes, and ensure the quality of the final API. By applying the principles and protocols outlined in this guide, researchers and scientists can make more informed, data-driven decisions, ultimately de-risking the complex process of drug discovery and development.

References

-

BenchChem. (n.d.). Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. Retrieved from BenchChem website.[21]

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

-

Al-Tannak, N. F., & Al-Khafaji, Z. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.[3]

-

Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][4]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.[4]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[22]

-

Khalili, F., Asadollahi, G., & Henni, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3173-3177.[17]

-

Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from Bienta website.[15]

-

El-Gendy, M. A. (1984). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 73(12), 1750-1753.[18]

-

Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.[23]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information.[24]

-

ResearchGate. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9]

-

BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.[25]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.[14]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays.[16]

-

Peterson, E. A., & Deiters, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[12]

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information.[10]

- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 533-553.

-

PubChem. (n.d.). 1-tert-Butyloxycarbonyl-4-amino-piperazine.[26]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.[27]

-

ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[28]

-

Obniska, J., et al. (2010). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Acta Poloniae Pharmaceutica, 67(5), 481-487.[29]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.[13]

-

PubChem. (n.d.). This compound.[7]

-

CymitQuimica. (n.d.). This compound.[8]

-

Biosynth. (n.d.). Buy this compound.[5]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib.[30]

-

SynThink Research Chemicals. (n.d.). Olaparib EP Impurities & USP Related Compounds.[6]

-

CymitQuimica. (n.d.). tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate.[31]

-

ChemicalBook. (n.d.). tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.[32]

-

ChemicalBook. (n.d.). 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester(304897-49-2) 1H NMR.[33]

-

Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.[34]

-

Chemical-Suppliers.com. (n.d.). This compound.[35]

-

PubMed Central. (2019). Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS.[19]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.[36]

-

U.S. Food & Drug Administration. (2014). NDA 206162Orig1s000 Review.[37]

-

MDPI. (2023). A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib.[20]

-

ChemTik. (n.d.). This compound.[38]

-

ChemicalBook. (n.d.). tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.[39]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. jocpr.com [jocpr.com]

- 5. Buy this compound | 414910-15-9 [smolecule.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | C13H22N2O3 | CID 968936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. nbinno.com [nbinno.com]

- 14. innospk.com [innospk.com]

- 15. Aqueous Solubility Assay | Bienta [bienta.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. uregina.ca [uregina.ca]

- 18. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. benchchem.com [benchchem.com]

- 26. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR [m.chemicalbook.com]

- 27. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. jgtps.com [jgtps.com]

- 30. nbinno.com [nbinno.com]

- 31. TERT-BUTYL 4-(1-ETHOXYCYCLOPROPANECARBONYL)PIPERAZINE-1-CA… [cymitquimica.com]

- 32. tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate | 1788054-84-1 [chemicalbook.com]

- 33. 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester(304897-49-2) 1H NMR [m.chemicalbook.com]

- 34. pharmaffiliates.com [pharmaffiliates.com]

- 35. This compound | CAS 414910-15-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 36. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. accessdata.fda.gov [accessdata.fda.gov]

- 38. ChemTik Products [chemtik.com]

- 39. tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate | 1788054-84-1 [amp.chemicalbook.com]

An In-depth Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key synthetic intermediate, is gaining prominence in medicinal chemistry and drug development. Its unique structural combination of a piperazine core, a protective tert-butyloxycarbonyl (Boc) group, and a cyclopropanecarbonyl moiety makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its applications, particularly in the synthesis of targeted therapeutics.

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 414910-15-9[1][2][3][4][5][6] |

| Molecular Formula | C13H22N2O3[1][2][3][4] |

| Molecular Weight | 254.33 g/mol [1][2][4] |

| IUPAC Name | This compound[1][4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2[1][3] |

| InChI Key | IREXWNMKXDFMFW-UHFFFAOYSA-N[1] |

Structure:

The chemical structure of this compound is characterized by a central piperazine ring. One nitrogen atom of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen atom is acylated with a cyclopropanecarbonyl group, which introduces a strained three-membered ring that can be important for biological activity.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride or by the coupling of cyclopropanecarboxylic acid with N-Boc-piperazine using standard peptide coupling reagents. The latter approach is often preferred due to the commercial availability and stability of the starting materials.

Experimental Protocol: Amide Coupling Route

This protocol describes the synthesis via the coupling of cyclopropanecarboxylic acid and tert-butyl piperazine-1-carboxylate.

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Cyclopropanecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 equivalent), cyclopropanecarboxylic acid (1.05 equivalents), and hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Caption: Amide coupling synthesis of the target compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its primary utility lies in its role as a precursor to 1-(cyclopropanecarbonyl)piperazine, which is formed by the deprotection of the Boc group.

Precursor to PARP Inhibitors

A significant application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are essential for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This compound is recognized as a potential impurity in the synthesis of the PARP inhibitor Olaparib.[1][7] The cyclopropanecarbonylpiperazine moiety is a common structural motif in many PARP inhibitors.

Deprotection to the Active Moiety

The Boc protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This deprotection step unmasks the secondary amine of the piperazine ring, allowing for further functionalization or for it to act as the final active moiety in a drug candidate.

A patent describes a method for preparing 1-cyclopropanecarbonylpiperazine hydrochloride by treating this compound with trifluoroacetic acid, followed by a salt-forming reaction.[8]

Deprotection Workflow Diagram

Caption: Deprotection and salt formation workflow.

Conclusion

This compound is a synthetically versatile and valuable building block in modern drug discovery. Its straightforward synthesis and the lability of the Boc protecting group provide a convenient entry point to the 1-(cyclopropanecarbonyl)piperazine scaffold, a key component in a range of biologically active molecules, most notably PARP inhibitors. The methodologies and applications detailed in this guide underscore its importance for researchers and professionals in the pharmaceutical sciences.

References

-

PubChem. This compound. Available from: [Link]

-

ChemUniverse. This compound. Available from: [Link]

-

ChemTik. This compound. Available from: [Link]

-

Blotny, G. (2009). methanone. Molbank, 2009(4), M641. Available from: [Link]

-

Pharmaffiliates. 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Available from: [Link]

-

Chemical-Suppliers.com. This compound. Available from: [Link]

- Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

- Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

Sources

- 1. Buy this compound | 414910-15-9 [smolecule.com]

- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 3. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 4. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 5. connectjournals.com [connectjournals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. This compound | C13H22N2O3 | CID 968936 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: A Key Intermediate in the Synthesis of PARP Inhibitors

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules with high therapeutic potential is paramount. Among the vast array of heterocyclic scaffolds, the piperazine ring stands out for its prevalence in numerous FDA-approved drugs, offering a versatile framework for structural modification. This guide provides an in-depth technical overview of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a pivotal intermediate in the synthesis of potent therapeutic agents, most notably the class of drugs known as Poly(ADP-ribose) polymerase (PARP) inhibitors.

While not possessing significant intrinsic biological activity itself, the title compound's true value lies in its role as a sophisticated building block. Its unique combination of a Boc-protected piperazine, for controlled, sequential reactions, and a cyclopropanecarbonyl moiety, which can contribute to enhanced potency and favorable pharmacokinetic properties in the final drug, makes it a subject of considerable interest for researchers, scientists, and drug development professionals. This document will elucidate the synthesis, chemical significance, and application of this intermediate, culminating in a discussion of the profound biological activity of the therapeutic agents it helps create.

Physicochemical Properties and Synthesis

This compound is a piperazine derivative with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol .[1] Its structure features a piperazine ring N-acylated with a cyclopropanecarbonyl group and the other nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Value |

| Molecular Formula | C₁₃H₂₂N₂O₃ |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 414910-15-9 |

The synthesis of this intermediate is a multi-step process that leverages the principles of amine protection and acylation. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

A crucial aspect of this synthesis is the selective mono-protection of the piperazine ring with the Boc group. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl piperazine-1-carboxylate can then be acylated at the remaining free nitrogen using cyclopropanecarbonyl chloride to yield the final product.

Role in the Synthesis of PARP Inhibitors: The Case of Olaparib

The primary significance of this compound lies in its use as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[2][3] The synthesis of Olaparib from this intermediate involves two key transformations: Boc deprotection and subsequent amide bond formation.

Boc Deprotection: A Critical Step

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4] The deprotection of this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[4][5]

Caption: Mechanism of Boc deprotection under acidic conditions.

Amide Bond Formation: The Final Coupling

Following deprotection, the resulting 1-(cyclopropanecarbonyl)piperazine is coupled with a carboxylic acid-containing molecular fragment, such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form Olaparib.[6] This amide bond formation is typically facilitated by a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[6]

Caption: Synthetic pathway from the intermediate to Olaparib.

Biological Activity of the End Product: PARP Inhibition and Synthetic Lethality

While this compound is a synthetic precursor, the biological activity of its ultimate product, Olaparib, is profound. Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[3] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[1]

In healthy cells, DNA damage is repaired through multiple pathways. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination repair (HRR) pathway, which is responsible for repairing double-strand DNA breaks (DSBs).[1][7] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs.

The inhibition of PARP by Olaparib in these BRCA-mutated cancer cells leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. Since the HRR pathway is already compromised, the cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[7] This concept, where the combination of two non-lethal defects (a BRCA mutation and PARP inhibition) leads to cell death, is known as synthetic lethality .[8]

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancers.

Structure-Activity Relationship Insights

The chemical structure of this compound provides important pharmacophoric elements to the final active molecule.

-

Piperazine Scaffold: The piperazine ring is a common motif in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.[9][10] Its basic nitrogen atoms can also form important hydrogen bond interactions with the target protein.

-

Cyclopropyl Group: The cyclopropyl group is often incorporated into drug candidates to enhance potency and metabolic stability.[11][12] Its rigid, three-dimensional structure can help to lock the molecule into a bioactive conformation, leading to stronger binding to the target.[11][13] The enhanced π-character of its C-C bonds can also contribute to favorable interactions within the binding pocket.[11]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound with HCl in Dioxane

This protocol describes a common method for removing the Boc protecting group to yield the hydrochloride salt of 1-(cyclopropanecarbonyl)piperazine.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Methanol or ethyl acetate (anhydrous)

-

Diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate in a round-bottom flask.

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the product will likely precipitate as the hydrochloride salt.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain 1-(cyclopropanecarbonyl)piperazine hydrochloride.

Protocol 2: In Vitro PARP1 Activity Assay (ELISA-based)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound like Olaparib on PARP1 enzyme activity using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD⁺

-

Test compound (e.g., Olaparib) and vehicle control (e.g., DMSO)

-

Assay buffer

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent or colorimetric HRP substrate

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the diluted test compound or vehicle control to the wells of the histone-coated 96-well plate.

-

Add the PARP1 enzyme to each well.

-

Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARP-mediated ribosylation of histones.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add the HRP substrate and incubate until a signal develops.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a cornerstone intermediate in the synthesis of advanced therapeutics, particularly PARP inhibitors like Olaparib. While its own biological activity is not the primary focus, its structural features are meticulously designed to facilitate the efficient and controlled construction of complex, biologically active molecules. An understanding of its synthesis, chemical properties, and its role in the broader context of drug discovery provides invaluable insight for researchers in the pharmaceutical sciences. The profound impact of the final products derived from this intermediate, exemplified by the clinical success of Olaparib in treating specific cancers, underscores the critical importance of well-designed synthetic building blocks in the development of next-generation medicines.

References

-

Olaparib - Wikipedia. (n.d.). Retrieved from [Link]

-

LYNPARZA® (olaparib) Mechanism of Action for Advanced Ovarian Cancer. (n.d.). Retrieved from [Link]

-

Olaparib - PMC - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved from [Link]

-

PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (2021, February 18). Retrieved from [Link]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (2022, February 11). Retrieved from [Link]

- Processes for preparing olaparib - Google Patents. (n.d.).

-

PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (2022, February 24). Retrieved from [Link]

-

PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved from [Link]

-

PARP Assays - BPS Bioscience. (n.d.). Retrieved from [Link]

-

Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed. (2020, February 12). Retrieved from [Link]

- Processes for preparing olaparib - Google Patents. (n.d.).

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Structure-activity relationships in vitro | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

- Processes for preparing olaparib - Google Patents. (n.d.).

-

The Role of PARP Inhibitors in the Treatment of Prostate Cancer: Recent Advances in Clinical Trials - MDPI. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - J-Stage. (2021, July 1). Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). Retrieved from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Retrieved from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olaparib - Wikipedia [en.wikipedia.org]

- 3. a2bchem.com [a2bchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olaparib - NCI [cancer.gov]

- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Functional Mechanism of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in the Development of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib. While not a therapeutic agent in itself, its unique structural motifs—the piperazine core, the protective tert-butoxycarbonyl (Boc) group, and the cyclopropanecarbonyl moiety—are critical for the pharmacological efficacy of the resulting active pharmaceutical ingredients (APIs). This guide elucidates the mechanism of action of PARP inhibitors derived from this intermediate, focusing on the principles of synthetic lethality, the biochemical role of PARP enzymes in DNA repair, and the specific contributions of the chemical functionalities provided by this compound. Furthermore, this document provides detailed experimental protocols for the assessment of PARP inhibition, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction: The Strategic Importance of a Key Building Block

This compound (molecular formula: C₁₃H₂₂N₂O₃) is a non-pharmacologically active piperazine derivative.[1] Its significance in medicinal chemistry lies in its utility as a sophisticated building block for the synthesis of targeted cancer therapeutics.[2] The piperazine scaffold is a common feature in many biologically active molecules, often enhancing pharmacokinetic properties such as solubility and bioavailability.[3][4] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects.[5][6] The Boc protecting group allows for controlled, sequential reactions during the synthesis of the final complex API.[7]

The primary therapeutic application of compounds synthesized from this intermediate is the inhibition of PARP enzymes, a cornerstone of treatment for cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[3][8] Therefore, to understand the "mechanism of action" associated with this compound, one must examine the mechanism of the ultimate therapeutic products it is used to create.

The Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action of drugs derived from this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, leading to a phenomenon known as synthetic lethality.

The Role of PARP in DNA Single-Strand Break Repair

PARP enzymes, particularly PARP1 and PARP2, are crucial components of the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs).[9][10] When an SSB occurs, PARP1 binds to the damaged DNA, triggering its catalytic activity.[2] This results in the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[2]

The Concept of Synthetic Lethality

Synthetic lethality is a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation is lethal to the cell.[11][12] In the context of PARP inhibitors, this concept is applied to cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[13] Mutations in genes like BRCA1 and BRCA2 impair the HR pathway, making these cells highly dependent on other repair mechanisms, including PARP-mediated BER, for survival.[8][14]

PARP Inhibitors: Inducing Catastrophic DNA Damage in Cancer Cells

PARP inhibitors, such as Olaparib, act as competitive inhibitors of NAD+, the substrate for PARP enzymes, at the catalytic domain.[2] This inhibition has a dual effect:

-

Inhibition of Enzymatic Activity: By blocking the catalytic activity of PARP, the repair of SSBs is prevented.[15] These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs.[16]

-

PARP Trapping: PARP inhibitors can also trap PARP enzymes on the DNA at the site of a break.[15][17] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to the formation of DSBs.[17]

In normal, healthy cells with a functional HR pathway, these drug-induced DSBs can be efficiently repaired. However, in cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be resolved, leading to genomic instability and ultimately, apoptotic cell death.[13][16] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the therapeutic power of PARP inhibitors.[10][18]

Experimental Protocols for Assessing PARP Inhibition

The evaluation of PARP inhibitors requires a combination of in vitro enzymatic assays and cell-based assays to determine potency, selectivity, and cellular efficacy.

In Vitro Enzymatic Assays

These assays directly measure the catalytic activity of purified PARP enzymes and the ability of a compound to inhibit this activity.

4.1.1. ELISA-based Assay

This method quantifies the amount of PAR generated by the enzyme.

-

Principle: Histone proteins are coated onto a microplate. The PARP enzyme, biotin-labeled NAD+, and the test inhibitor are added. The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. [19]* Protocol:

-

Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Add a solution containing the PARP enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding biotin-labeled NAD+.

-

Incubate to allow for the PARylation reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate and add a suitable HRP substrate.

-

Measure the absorbance or luminescence to determine the extent of PARP activity.

-

Calculate the IC50 value of the inhibitor.

-

4.1.2. Fluorescence Polarization (FP) Assay

This assay is based on the change in polarization of fluorescently labeled NAD+ or a competitive inhibitor probe upon binding to the PARP enzyme.

-

Principle: A fluorescently labeled probe that binds to the PARP active site is used. When bound to the large PARP enzyme, the probe's rotation is slow, resulting in high fluorescence polarization. A competitive inhibitor will displace the probe, which will then tumble more rapidly in solution, leading to a decrease in fluorescence polarization. [19][20]* Protocol:

-

In a microplate, combine the PARP enzyme, the fluorescent probe, and varying concentrations of the test inhibitor.

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

The decrease in polarization is proportional to the inhibitor's binding affinity.

-

Calculate the Ki or IC50 value.

-

Cell-Based Assays

These assays assess the effect of the inhibitor on PARP activity within a cellular context and its impact on cell viability.

4.2.1. PARP Activity in Cells (Immunofluorescence)

This assay visualizes the accumulation of PAR in cells following DNA damage.

-

Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity. In the presence of a PARP inhibitor, the formation of PAR will be reduced. PAR levels are detected using a specific antibody and visualized by immunofluorescence microscopy.

-

Protocol:

-

Culture cells on coverslips or in microplates suitable for imaging.

-

Pre-treat the cells with varying concentrations of the PARP inhibitor.

-

Induce DNA damage with a short treatment of a DNA damaging agent.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against PAR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the cells using a fluorescence microscope and quantify the fluorescence intensity.

-

4.2.2. Synthetic Lethality Assay (Cell Viability)

This is the ultimate test of the functional consequence of PARP inhibition in cancer cells with specific DNA repair defects.

-

Principle: The viability of cancer cells with a known HR deficiency (e.g., BRCA1/2 mutant) is compared to that of HR-proficient cells (wild-type or corrected) after treatment with the PARP inhibitor. A potent and selective inhibitor will show significantly greater cytotoxicity in the HR-deficient cells.

-

Protocol:

-

Plate both HR-deficient and HR-proficient cells in 96-well plates.

-

Treat the cells with a range of concentrations of the PARP inhibitor.

-

Incubate for a period sufficient to allow for cell division and the induction of cell death (typically 3-7 days).

-

Assess cell viability using a standard method such as MTS, resazurin, or a cell counting assay.

-

Plot the dose-response curves for both cell lines and compare their IC50 values to determine the synthetic lethal window. [21]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for Olaparib, a representative PARP inhibitor synthesized using intermediates like this compound.

| Parameter | Value | Target | Reference |

| IC50 (PARP1) | 5 nM | Enzymatic Activity | [22] |

| IC50 (PARP2) | 1 nM | Enzymatic Activity | [22] |

| Cellular Potency | Single-digit nanomolar | BRCA1-deficient breast cancer cells | [23] |

Conclusion

This compound is a cornerstone in the synthesis of a powerful class of anticancer agents. Its true "mechanism of action" is realized through its incorporation into PARP inhibitors, which exploit the principle of synthetic lethality to selectively eliminate cancer cells with deficiencies in DNA repair. The piperazine and cyclopropanecarbonyl moieties, introduced via this intermediate, are critical for the high potency and favorable pharmacokinetic properties of the final drug. A thorough understanding of the underlying biology of PARP and the principles of synthetic lethality, combined with robust in vitro and cell-based assays, is essential for the continued development and optimization of this important class of therapeutics.

References

- Vertex AI Search. (n.d.). Buy this compound | 414910-15-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Piperazine Derivatives: Focus on 1-(Cyclopropylcarbonyl)piperazine.

- Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.

- LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer.

- PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.

- PMC - NIH. (n.d.). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings.

- PMC - NIH. (n.d.). Olaparib.

- Annals of Urologic Oncology. (2025, July 23). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.

- MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?.

- PMC - PubMed Central. (2017, March 16). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy.

- National Cancer Institute. (2014, December 31). Olaparib.

- Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.

- PubMed. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.

- ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells.

- MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?.

- BPS Bioscience. (n.d.). PARP Assays.

- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.

- PMC - NIH. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.

- ACS Publications. (2021, August 18). Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer.

- PubMed. (2020, February 12). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.

- A2Bchem. (n.d.). Olaparib Synthesis Route.

- Taylor & Francis. (2020, February 12). Full article: Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.

- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- NIH. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review | MDPI [mdpi.com]

- 3. Olaparib - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 8. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 11. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olaparib - NCI [cancer.gov]

- 15. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 18. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. a2bchem.com [a2bchem.com]

- 23. aacrjournals.org [aacrjournals.org]

A Senior Application Scientist's In-depth Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial availability, synthesis, quality control, and critical applications. Drawing from extensive field experience, this guide emphasizes the practical aspects of handling and utilizing this compound, ensuring both scientific integrity and operational success. The narrative is grounded in authoritative references, providing a self-validating framework for protocols and mechanistic claims.

Introduction: Unveiling a Critical Synthetic Intermediate

This compound, with CAS Number 414910-15-9, is a piperazine derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a Boc-protected piperazine ring acylated with a cyclopropylcarbonyl group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperazine core, a common scaffold in many biologically active molecules.[2] This guide will delve into the technical nuances of this compound, providing a robust resource for its effective utilization in research and development.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 414910-15-9 | [1] |

| Molecular Formula | C₁₃H₂₂N₂O₃ | [3] |

| Molecular Weight | 254.33 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a white to off-white solid | General Supplier Information |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | General Chemical Knowledge |

Commercial Landscape and Strategic Procurement

The commercial availability of this compound is robust, with a range of suppliers offering various grades and quantities. Strategic procurement is paramount to ensure the quality and consistency of the starting material, which directly impacts the success of subsequent synthetic steps.

Leading Commercial Suppliers

A multitude of chemical suppliers list this compound in their catalogs. Researchers can source this compound from established vendors who provide comprehensive analytical data and certificates of analysis (CoA). When selecting a supplier, it is crucial to consider factors such as purity specifications, available analytical data (e.g., NMR, HPLC, MS), and lot-to-lot consistency.

Table 2: Representative Commercial Suppliers

| Supplier | Purity Specification (Typical) | Notes |

| Major Chemical Vendors | ≥97% | Often provide detailed analytical data upon request. |

| Specialty Chemical Providers | ≥98% | May offer higher purity grades suitable for cGMP processes. |

| Custom Synthesis Services | As per client specification | Ideal for projects requiring specific isotopic labeling or non-standard purity levels. |

Considerations for Quality and Lot-to-Lot Consistency

For drug development applications, ensuring the quality and consistency of starting materials is a critical regulatory requirement. It is imperative to obtain a comprehensive CoA for each batch of this compound. This document should detail the purity, identity, and levels of any impurities. In-house verification of these specifications using the analytical methods detailed in Section 4 is strongly recommended.

The Pivotal Role in Drug Discovery: An Intermediate for PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The most notable example is its use in the production of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA1 or BRCA2 mutations.[4]

Mechanism of Action: The Concept of Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[6][7] When PARP is inhibited, single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[5] In BRCA-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[8] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[6]

Caption: Synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.

Synthetic Utility in the Olaparib Synthesis Pathway

In the synthesis of Olaparib, this compound serves as the precursor to the 1-(cyclopropylcarbonyl)piperazine moiety. The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperazine ring. This deprotected intermediate is then coupled with a suitable carboxylic acid derivative to form the final Olaparib molecule.[4][9]

Caption: Role of the title compound in Olaparib synthesis.

Proposed Synthesis and Quality Control Protocols

The following sections provide a likely synthesis protocol and a comprehensive quality control framework for this compound, synthesized from field experience and publicly available data.

Laboratory-Scale Synthesis Protocol

This protocol describes a common method for the acylation of Boc-piperazine.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Cyclopropanecarbonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve Tert-butyl piperazine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Quality Control and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Methods for Quality Control

| Technique | Purpose | Typical Parameters and Expected Results |

| HPLC-UV | Purity Assessment and Quantification | Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at 210 nm. The product should appear as a single major peak. Purity is determined by the area percentage of the main peak. |

| ¹H NMR | Structural Confirmation | Solvent: CDCl₃. Expected Signals: Peaks corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), piperazine ring protons (multiplets, ~3.3-3.7 ppm), and cyclopropyl protons (multiplets, ~0.7-1.0 ppm and ~1.6-1.8 ppm). |

| ¹³C NMR | Structural Confirmation | Solvent: CDCl₃. Expected Signals: Resonances for the carbonyl carbons (~172 ppm), tert-butyl group carbons (~80 ppm and ~28 ppm), piperazine ring carbons (~42-47 ppm), and cyclopropyl carbons (~7-11 ppm). |

| Mass Spectrometry (MS) | Molecular Weight Verification | Technique: Electrospray Ionization (ESI). Expected Ion: [M+H]⁺ at m/z 255.17. |

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

-

Data Analysis: Integrate the peak corresponding to the product and calculate the area percentage to determine purity.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, related piperazine derivatives and acylated amines may cause skin and eye irritation. It is prudent to handle this compound with appropriate care.

-

Personal Protective Equipment: Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders or volatile solvents.

Storage and Stability

To ensure the long-term stability of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration (2-8 °C) is often recommended for long-term storage.[1]

-

Container: Keep in a tightly sealed container to prevent moisture absorption and contamination.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a cornerstone intermediate in the synthesis of innovative pharmaceuticals, most notably the PARP inhibitor Olaparib. Its commercial availability, coupled with well-defined synthetic and analytical protocols, facilitates its use in both academic research and industrial drug development. This guide has provided a comprehensive technical framework for understanding and utilizing this valuable compound, from strategic procurement to its critical role in the fight against cancer. By adhering to the principles of scientific integrity and best laboratory practices outlined herein, researchers can confidently leverage the potential of this versatile building block.

References

-

National Institutes of Health. (n.d.). PARP inhibitors: its role in treatment of cancer. PMC. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). PARP Inhibitors. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (2016, July 21). How Do PARP Inhibitors Work In Cancer? Retrieved from [Link]

-

Oxford University Press. (n.d.). PARP inhibitors as precision medicine for cancer treatment. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubMed. (2003, August). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy this compound | 414910-15-9 [smolecule.com]

- 3. This compound | C13H22N2O3 | CID 968936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]